

Spectroscopic Analysis of 3-(4-Fluorophenyl)-2-methylpropanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(4-Fluorophenyl)-2-methylpropanoic acid

Cat. No.: B1339361

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **3-(4-Fluorophenyl)-2-methylpropanoic acid**. Due to the limited availability of published experimental data for this specific molecule, this guide presents predicted spectroscopic values based on the analysis of the closely related compound, 3-(4-Fluorophenyl)propanoic acid, and established principles of spectroscopic interpretation. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of this and similar chemical entities.

Chemical Structure and Properties

- IUPAC Name: **3-(4-Fluorophenyl)-2-methylpropanoic acid**[\[1\]](#)
- CAS Number: 22138-73-4[\[1\]](#)
- Molecular Formula: C₁₀H₁₁FO₂[\[1\]](#)
- Molecular Weight: 182.19 g/mol [\[1\]](#)

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for **3-(4-Fluorophenyl)-2-methylpropanoic acid**. These predictions are based on the known data for 3-(4-Fluorophenyl)propanoic acid and the expected influence of the additional methyl group.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
-COOH	10.0 - 12.0	singlet (broad)	-
Ar-H (ortho to F)	7.10 - 7.25	triplet	~8.8
Ar-H (meta to F)	6.95 - 7.10	triplet	~8.8
-CH(CH ₃)-	2.60 - 2.80	multiplet	-
-CH ₂ -	2.85 - 3.05 (diastereotopic)	multiplet	-
-CH ₃	1.15 - 1.30	doublet	~7.0

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Atom	Predicted Chemical Shift (δ , ppm)
-COOH	178 - 182
Ar-C (C-F)	160 - 164 (d, $^1\text{J}_{\text{CF}} \approx 245$ Hz)
Ar-C (quaternary)	135 - 138 (d, $^4\text{J}_{\text{CF}} \approx 3$ Hz)
Ar-CH (ortho to F)	129 - 132 (d, $^3\text{J}_{\text{CF}} \approx 8$ Hz)
Ar-CH (meta to F)	115 - 118 (d, $^2\text{J}_{\text{CF}} \approx 21$ Hz)
-CH(CH ₃)-	40 - 45
-CH ₂ -	38 - 42
-CH ₃	15 - 20

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity
O-H stretch (Carboxylic Acid)	2500 - 3300	Broad
C-H stretch (Aromatic)	3000 - 3100	Medium
C-H stretch (Aliphatic)	2850 - 3000	Medium
C=O stretch (Carboxylic Acid)	1700 - 1725	Strong
C=C stretch (Aromatic)	1500 - 1600	Medium
C-F stretch	1150 - 1250	Strong

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Predicted Fragment Ion
182	[M] ⁺ (Molecular Ion)
137	[M - COOH] ⁺
109	[C ₆ H ₄ F-CH ₂] ⁺
91	[C ₇ H ₇] ⁺ (Tropylium ion)

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for small organic molecules like **3-(4-Fluorophenyl)-2-methylpropanoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. ¹H and ¹³C NMR

A sample of approximately 5-10 mg of the compound is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm). The spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum to single lines for each unique carbon atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy


The infrared spectrum is typically recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid compound is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is then recorded, typically over a range of 4000 to 400 cm⁻¹. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

Mass Spectrometry (MS)

Mass spectra can be obtained using various ionization techniques. For a relatively small and volatile molecule, Electron Ionization (EI) is a common method. The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z) and detected.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-(4-Fluorophenyl)-2-methylpropanoic acid | C10H11FO2 | CID 15487791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Analysis of 3-(4-Fluorophenyl)-2-methylpropanoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1339361#spectroscopic-data-nmr-ir-ms-for-3-4-fluorophenyl-2-methylpropanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com